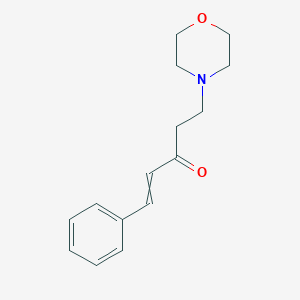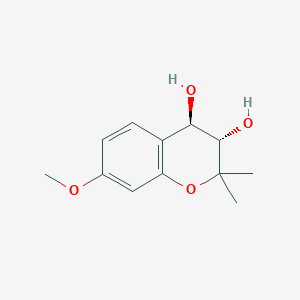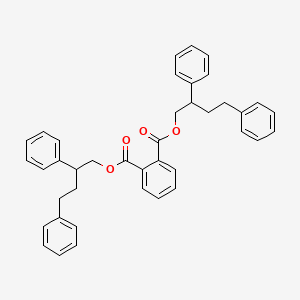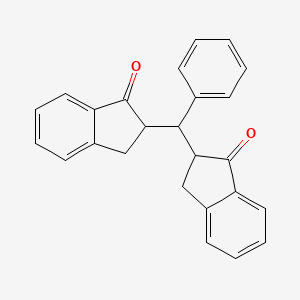
2,2'-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) is an organic compound that belongs to the class of indenones It is characterized by the presence of a phenylmethylene group attached to two 2,3-dihydro-1H-inden-1-one units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) typically involves the condensation of 2,3-dihydro-1H-inden-1-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol as the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and indenone units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or aminated derivatives, depending on the substituents used.
科学的研究の応用
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of use.
類似化合物との比較
Similar Compounds
1-Indanone: A simpler analog with a single indenone unit.
2,3-Dihydro-1H-inden-1-one: The parent compound used in the synthesis of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one).
Benzylideneindanones: Compounds with similar structural motifs but different substituents.
Uniqueness
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) is unique due to its dual indenone structure linked by a phenylmethylene group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
81977-67-5 |
|---|---|
分子式 |
C25H20O2 |
分子量 |
352.4 g/mol |
IUPAC名 |
2-[(3-oxo-1,2-dihydroinden-2-yl)-phenylmethyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H20O2/c26-24-19-12-6-4-10-17(19)14-21(24)23(16-8-2-1-3-9-16)22-15-18-11-5-7-13-20(18)25(22)27/h1-13,21-23H,14-15H2 |
InChIキー |
GBILGRFTRQJNGD-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=CC=CC=C21)C(C3CC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
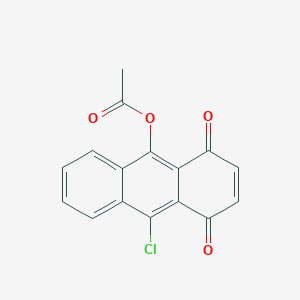
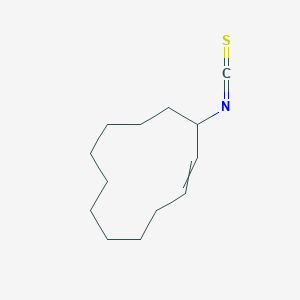
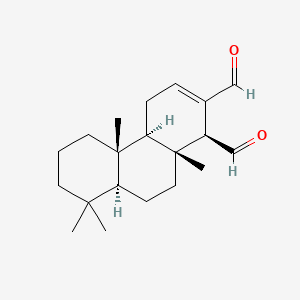

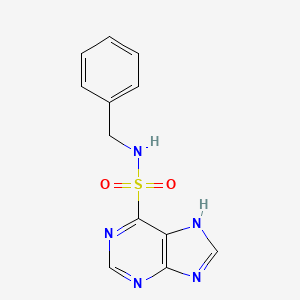
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
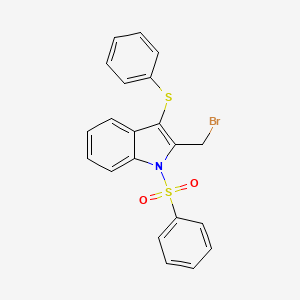
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
